N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 946241-60-7
VCID: VC11925332
InChI: InChI=1S/C19H15FN2O2S2/c20-14-7-4-8-15(9-14)21-18(24)10-16-11-25-19(22-16)26-12-17(23)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,21,24)
SMILES: C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F
Molecular Formula: C19H15FN2O2S2
Molecular Weight: 386.5 g/mol

N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide

CAS No.: 946241-60-7

Cat. No.: VC11925332

Molecular Formula: C19H15FN2O2S2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide - 946241-60-7

Specification

CAS No. 946241-60-7
Molecular Formula C19H15FN2O2S2
Molecular Weight 386.5 g/mol
IUPAC Name N-(3-fluorophenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Standard InChI InChI=1S/C19H15FN2O2S2/c20-14-7-4-8-15(9-14)21-18(24)10-16-11-25-19(22-16)26-12-17(23)13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,21,24)
Standard InChI Key IDEBRLNCMPSHSG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F
Canonical SMILES C1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)F

Introduction

N-(3-fluorophenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a synthetic compound belonging to the class of thiazole-based acetamides. These compounds are of significant interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the structural characteristics, synthesis, and potential applications of this compound based on available literature.

Structural Characteristics

The compound features a thiazole ring fused with an acetamide group and functionalized with a phenylsulfanyl moiety. Key structural components include:

  • Fluorophenyl group: Enhances lipophilicity and membrane permeability.

  • Thiazole ring: Known for its bioactive properties.

  • Phenylethyl sulfanyl group: Contributes to the compound's reactivity and potential pharmacological activity.

Molecular Formula: C17H15FN2O2S
Molar Mass: ~330 g/mol (estimated based on similar derivatives).

Synthesis

The synthesis of similar thiazole derivatives typically involves:

  • Formation of the thiazole ring: Reaction between α-haloketones and thiourea under controlled conditions.

  • Introduction of substituents: Functionalization with sulfanyl and fluorophenyl groups via nucleophilic substitution.

  • Acetamide formation: Coupling reactions using acetic anhydride or related reagents.

A general reaction scheme for thiazole-based acetamides is shown below:

text
Step 1: α-Haloketone + Thiourea → Thiazole intermediate Step 2: Thiazole intermediate + R-SH (thiol) → Sulfanyl-substituted thiazole Step 3: Sulfanyl-thiazole + Acetic anhydride → Acetamide derivative

Antimicrobial Potential

Thiazole derivatives are widely recognized for their antimicrobial properties. Studies on structurally related compounds highlight:

  • Activity against Gram-positive and Gram-negative bacteria.

  • Moderate antifungal activity.

For example, N-(4-(4-bromophenyl)thiazol-2-yl)-acetamide derivatives showed promising antimicrobial effects .

Anti-inflammatory Effects

Molecular docking studies of similar compounds indicate potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammatory pathways .

Analytical Characterization

The characterization of such compounds typically involves:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure by identifying proton and carbon environments.

  • LC-MS: Determines molecular weight and purity.

  • IR Spectroscopy: Identifies functional groups (e.g., C=O, C-F, S-H).

For example, a structurally similar compound was characterized by NMR and LC-MS, confirming its configuration .

Potential Applications:

  • Drug Development:

    • Antitubercular agents targeting Mycobacterium tuberculosis.

    • Anticancer drugs targeting specific cellular pathways.

    • Anti-inflammatory agents for chronic diseases.

  • Agrochemicals:

    • Potential use as pesticides or nematocides due to structural similarity with known agents .

Future Research Directions:

  • Structure-Activity Relationship (SAR) Studies:

    • Optimization of substituents for enhanced bioactivity.

    • Exploration of fluorine's role in activity modulation.

  • In Vivo Studies:

    • Toxicity profiling in animal models.

    • Pharmacokinetics and bioavailability studies.

  • Molecular Docking and Simulation:

    • In silico analysis for target-specific binding efficiency.

Comparative Data Table

PropertyN-(3-fluorophenyl)-acetamideRelated Thiazole Derivatives
Molecular Weight~330 g/mol~300–350 g/mol
Antimicrobial ActivityPredictedModerate
Anticancer ActivityLikelyPromising
Synthesis ComplexityModerateModerate
Analytical TechniquesNMR, LC-MSNMR, IR

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